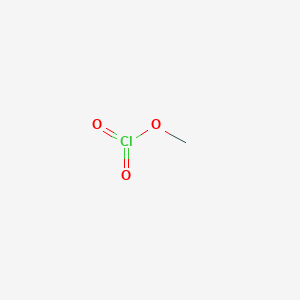
Methyl chlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl chlorate is a hypothetical organic compound with the chemical formula CH₃ClO₃. It is considered the methyl ester of chloric acid. Despite its theoretical existence, attempts to synthesize this compound have been unsuccessful . The compound is suspected to be highly hazardous, potentially flammable, and explosive under certain conditions .
Méthodes De Préparation
Due to the hypothetical nature of methyl chlorate, there are no established synthetic routes or industrial production methods. if it were to be synthesized, it would likely involve the esterification of chloric acid with methanol under controlled conditions. The lack of successful synthesis attempts means that detailed reaction conditions and industrial methods are not available .
Analyse Des Réactions Chimiques
As methyl chlorate has not been successfully synthesized, its chemical reactions remain speculative. If it were to exist, it might undergo the following types of reactions:
Oxidation: Given its potential as a strong oxidizing agent, this compound could participate in oxidation reactions.
Reduction: It might be reduced to form less oxidized species.
Substitution: this compound could potentially undergo nucleophilic substitution reactions, where the chlorate group is replaced by other nucleophiles.
Common reagents and conditions for these reactions would depend on the specific reaction pathway. The major products formed would vary based on the type of reaction and the reagents used .
Applications De Recherche Scientifique
Due to the lack of successful synthesis, methyl chlorate does not have direct scientific research applications
Chemistry: As a strong oxidizing agent, it could be used in oxidation reactions.
Biology and Medicine: Its reactivity might make it useful in biochemical assays or as a reagent in medicinal chemistry.
Industry: If synthesized, it could be used in industrial processes requiring strong oxidizing agents.
Mécanisme D'action
The mechanism of action for methyl chlorate remains speculative due to its hypothetical nature. If it were to exist, its effects would likely involve oxidation-reduction reactions, given its potential as a strong oxidizing agent. The molecular targets and pathways would depend on the specific application and the nature of the reactions it participates in .
Comparaison Avec Des Composés Similaires
Methyl chlorate can be compared to other chlorate esters and similar oxidizing agents:
Methyl Perchlorate (CH₃ClO₄):
Ethyl Chlorate (C₂H₅ClO₃):
Chloromethane (CH₃Cl): A simpler compound with a single chlorine atom, used industrially but less reactive than this compound.
The uniqueness of this compound lies in its theoretical properties as a strong oxidizing agent and its potential reactivity, which distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
91589-75-2 |
|---|---|
Formule moléculaire |
CH3ClO3 |
Poids moléculaire |
98.48 g/mol |
Nom IUPAC |
methyl chlorate |
InChI |
InChI=1S/CH3ClO3/c1-5-2(3)4/h1H3 |
Clé InChI |
NHNMRJSHULPMIM-UHFFFAOYSA-N |
SMILES canonique |
COCl(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


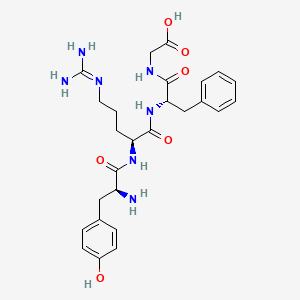
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14362059.png)
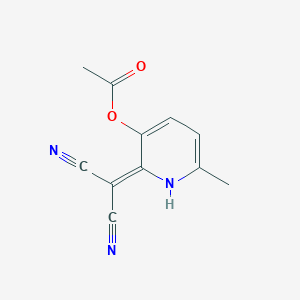
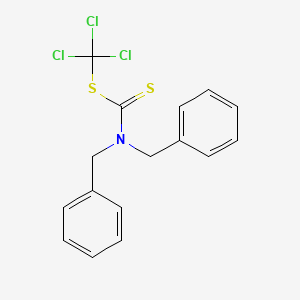
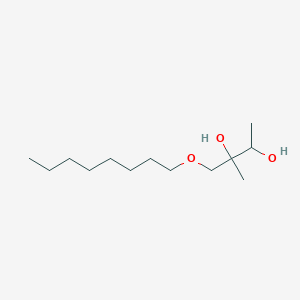
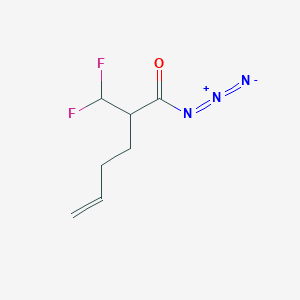
![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)

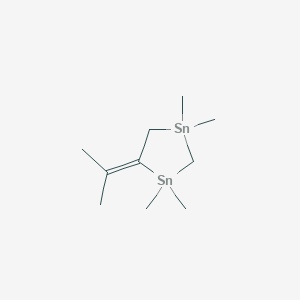
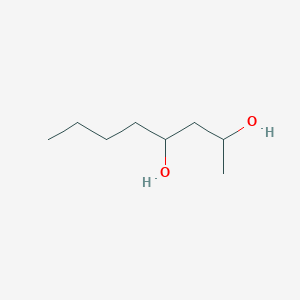
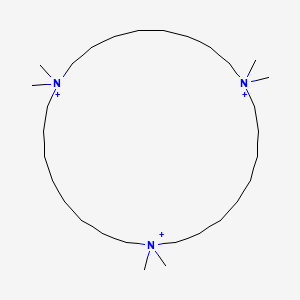
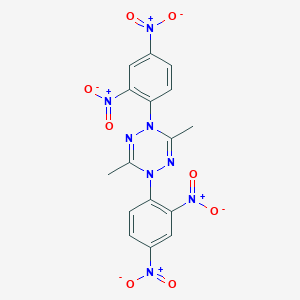
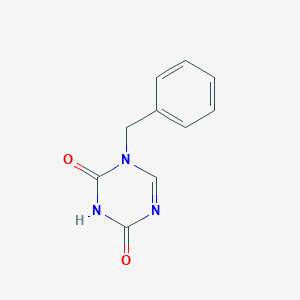
![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)
